molecular formula C12H19N B181022 N-(4-methylbenzyl)butan-2-amine CAS No. 869942-01-8

N-(4-methylbenzyl)butan-2-amine

Cat. No. B181022
M. Wt: 177.29 g/mol
InChI Key: VREWBJMUDAEIED-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)butan-2-amine” is a secondary aliphatic amine . It is a compound where a butan-2-amine molecule is substituted by a methylbenzyl group at the nitrogen atom .


Molecular Structure Analysis

The molecular formula of “N-(4-methylbenzyl)butan-2-amine” is C12H19N . The structure includes a butan-2-amine backbone with a methylbenzyl group attached to the nitrogen atom .

Scientific Research Applications

Renewable Feedstocks and Material Science

Research on the use of renewable feedstocks, such as soybean oil, for producing nitrogen-containing derivatives has shown significant potential. These efforts are concentrated on converting triglycerides to fatty amines and amides, which are widely used in industry. The development of novel compounds, surfactants, and even polymers that contain nitrogen through various organic and enzymatic reactions highlights the relevance of nitrogen-containing compounds in material science and industrial applications (Biswas et al., 2008).

Food Science and Flavor Chemistry

In food science, branched aldehydes, derivatives of amino acids, play a critical role as flavor compounds. The production and degradation of these compounds from amino acids, including the involvement of nitrogen-containing intermediates, underscore the importance of nitrogen chemistry in enhancing food flavors and quality (Smit et al., 2009).

Environmental Science and Pollution Control

Advanced oxidation processes (AOPs) have been identified as effective means for degrading nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. These compounds, resistant to conventional degradation processes, are utilized in textile, agricultural, and chemical industries. The review on AOPs for degrading such compounds emphasizes the environmental applications of understanding nitrogen-containing chemicals (Bhat & Gogate, 2021).

Biomedical Applications and Drug Delivery

Chitosan-based derivatives, owing to their biodegradability and compatibility, have been explored as adsorbents for heavy metal ions, showcasing the versatility of nitrogen-containing compounds in environmental remediation and potential biomedical applications (Ahmad et al., 2017). Furthermore, the role of amine activators in curing acrylic bone cements, which involves tertiary aromatic amines, highlights the intersection of organic chemistry and biomedical engineering for creating materials with specific therapeutic applications (Vázquez et al., 1998).

Catalysis and CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis and applications of these frameworks underscore the potential of nitrogen-containing compounds in addressing climate change through carbon capture technologies (Lin et al., 2016).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(3)13-9-12-7-5-10(2)6-8-12/h5-8,11,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREWBJMUDAEIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405889
Record name N-(4-methylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)butan-2-amine

CAS RN

869942-01-8
Record name N-(4-methylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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